3-(3-(4-fluorophenyl)azepane-1-carbonyl)-1-methylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)azepane-1-carbonyl]-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-21-11-4-6-17(18(21)23)19(24)22-12-3-2-5-15(13-22)14-7-9-16(20)10-8-14/h4,6-11,15H,2-3,5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTITUQZHJZJCSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Key Features
*Dihedral angles between fluorophenyl and adjacent rings.
Key Comparisons:
Core Flexibility vs. Rigidity :
- The target compound’s azepane introduces conformational flexibility absent in rigid chalcones (e.g., 4-fluoro-chalcone, dihedral angles 7.14–56.26°) or pyrazoles (dihedral angles 4.64–10.53°) . This flexibility may improve binding to dynamic biological targets but reduce crystallinity compared to planar systems.
Electronic Effects: The 4-fluorophenyl group is a shared feature across compounds, but its electronic influence varies. In pyridinones, the electron-withdrawing fluorine may stabilize the lactam ring, whereas in chalcones, it enhances π-π stacking .
Synthetic Complexity :
- The target compound’s synthesis is likely more complex than chalcones or pyrazoles due to the azepane-carbonyl linkage, requiring multi-step functionalization .
Crystallographic Behavior :
- Unlike isostructural thiazole-pyrazole hybrids (), which exhibit two independent molecules per asymmetric unit, the target’s azepane may disrupt symmetry, leading to unique packing motifs .
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